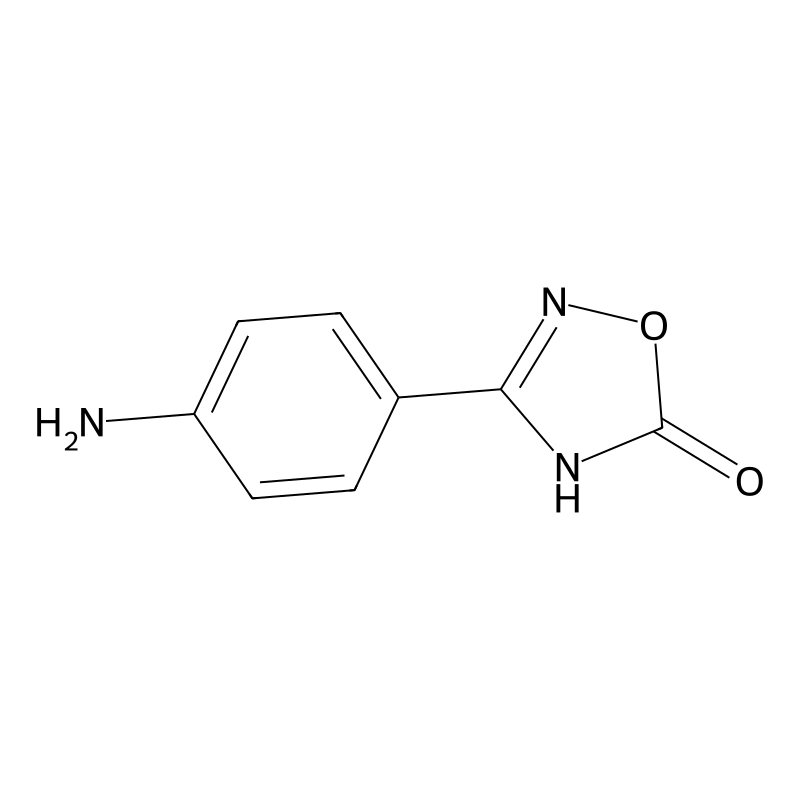3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Heterocyclic Scaffolding
APAO belongs to the class of oxadiazoles, a family of five-membered heterocyclic rings containing oxygen and nitrogen atoms. Oxadiazoles are known for their diverse biological activities []. Research suggests that APAOs unique structure might be useful as a scaffold for designing new drugs [].
Medicinal Chemistry
Analytical Chemistry
A study published by SIELC Technologies describes a method for separating APAOs using High-Performance Liquid Chromatography (HPLC) []. This technique could be useful for researchers purifying APAOs or analyzing them in mixtures.
3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one is a heterocyclic compound characterized by the presence of an oxadiazole ring, which consists of one oxygen atom and two nitrogen atoms in a five-membered structure. The compound has a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol. Its structure includes an amino group attached to a phenyl ring, which enhances its biological activity and chemical reactivity .
The reactivity of 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one primarily involves nucleophilic substitutions and condensation reactions. The amino group can participate in various reactions, including:
- Acylation: The amino group can react with acyl chlorides to form amides.
- Diazotization: The amino group can be converted into a diazonium salt, which can further undergo coupling reactions to form azo compounds.
- Cyclization: Under specific conditions, the compound can participate in cyclization reactions to form more complex heterocycles.
These reactions are crucial for synthesizing derivatives that may exhibit enhanced pharmacological properties .
3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one exhibits significant biological activities, particularly as an antibacterial agent. Studies have shown that derivatives of oxadiazole compounds possess antimicrobial properties, making them potential candidates for drug development. The presence of the amino group on the phenyl ring is believed to contribute to this activity by enhancing interactions with biological targets .
Several methods have been developed for synthesizing 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one:
- Condensation Reactions: This involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride.
- Cyclization: A common method includes the cyclization of aryl hydrazides with carbonyl compounds under acidic or basic conditions.
- Direct Synthesis: Another approach involves the direct reaction of substituted phenyl hydrazines with isocyanates or other electrophiles to form the oxadiazole ring .
The applications of 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one extend beyond its antibacterial properties:
- Pharmaceuticals: Its derivatives are being investigated for use as potential therapeutic agents against various diseases.
- Agricultural Chemicals: Some oxadiazole derivatives have shown promise as fungicides and herbicides.
- Material Science: The compound's unique properties may be exploited in developing new materials with specific functionalities .
Interaction studies involving 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one often focus on its binding affinity to biological targets. These studies typically employ techniques such as molecular docking simulations and spectroscopic methods to evaluate how well the compound interacts with enzymes or receptors. For instance, its role as a xanthine oxidase inhibitor has been explored in detail, indicating potential applications in treating conditions like hyperuricemia .
Several compounds share structural similarities with 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(4-methylphenyl)-1,2,4-oxadiazol-5(4H)-one | Methyl group substitution | Enhanced lipophilicity |
| 3-(2-amino-phenyl)-1,2,4-oxadiazol-5(4H)-one | Different amino position | Varying biological activity |
| 5-(substituted phenyl)-1,2,4-oxadiazole derivatives | Varied substituents on oxadiazole | Diverse pharmacological profiles |
The uniqueness of 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one lies in its specific substitution pattern and resultant biological activities that distinguish it from other oxadiazole derivatives. Its ability to form stable complexes with biological targets makes it particularly interesting for further research and development .
XLogP3
GHS Hazard Statements
Pictograms

Environmental Hazard








